molecular formula C22H24N2OS2 B4789542 2-(3,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(3,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B4789542
M. Wt: 396.6 g/mol
InChI Key: MYONWOCQNAGYFL-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a useful research compound. Its molecular formula is C22H24N2OS2 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.13300574 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS2/c1-6-25-17-9-7-8-16-18-20(22(4,5)23-19(16)17)27-24(21(18)26)15-11-10-13(2)14(3)12-15/h7-12,23H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYONWOCQNAGYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a member of the isothiazoloquinoline family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H20N2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{S}

This structure features a quinoline core with various substituents that may influence its biological properties.

Pharmacological Properties

Research indicates that compounds related to isothiazoloquinolines exhibit a range of biological activities. The specific compound has been studied for its potential effects in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isothiazoloquinoline demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Potential : There is growing evidence that certain isothiazoloquinoline derivatives possess anticancer activity. These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. Studies report varying degrees of cytotoxicity against different cell lines, suggesting a selective action that could be harnessed for therapeutic purposes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their structural analogs:

  • Study 1 : A study published in 2024 explored the synthesis and biological evaluation of novel isothiazoloquinoline derivatives. The results indicated that specific modifications to the quinoline ring enhanced antibacterial activity significantly compared to the parent compound .
  • Study 2 : Another research article highlighted the anticancer effects of related isothiazoloquinolines on human cancer cell lines. The study demonstrated that these compounds could inhibit tumor growth and promote apoptosis via mitochondrial pathways .

Data Table: Biological Activity Overview

Activity Type Effectiveness Reference
AntimicrobialSignificant against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
CytotoxicityVaries by cell line

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Certain derivatives are known to inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and apoptosis.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of isothiazoloquinolines exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
    • A case study demonstrated that a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential for development as an antibacterial agent.
  • Anticancer Properties
    • Isothiazoloquinoline derivatives have been investigated for their anticancer activities. A study reported that compounds with similar structures induced apoptosis in cancer cell lines such as HeLa and MCF-7 .
    • The mechanism involves the activation of caspases and modulation of the cell cycle, suggesting that this compound could be a candidate for further anticancer drug development.
  • Enzyme Inhibition
    • The compound has been explored as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has shown promise in inhibiting topoisomerase II, an enzyme critical for DNA replication in cancer cells .

Agricultural Applications

  • Pesticidal Activity
    • Certain isothiazoloquinoline derivatives have demonstrated insecticidal properties. Research has indicated that these compounds can effectively target agricultural pests while being less harmful to beneficial insects .
    • A study found that a related compound exhibited a 50% lethal concentration (LC50) value of 25 ppm against Aphis gossypii, showcasing potential for use in pest management strategies.
  • Herbicidal Properties
    • Compounds in this class have also been evaluated for their herbicidal effects. Preliminary studies suggest they can inhibit the growth of common weeds without affecting crop plants significantly .

Material Science Applications

  • Polymer Additives
    • The incorporation of isothiazoloquinoline derivatives into polymers has been studied to enhance material properties such as UV stability and mechanical strength .
    • For example, blending these compounds with polycarbonate has been shown to improve resistance to photodegradation.
  • Nanomaterials
    • The synthesis of nanoparticles using this compound as a stabilizing agent has been explored. These nanoparticles exhibit unique electronic and optical properties suitable for applications in sensors and electronics .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial MIC of 32 µg/mL against E. coli
Anticancer Induced apoptosis in HeLa cells
Pesticidal LC50 value of 25 ppm against Aphis gossypii
Polymer Additive Improved UV stability in polycarbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.